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Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam is a potent, non-B-lactam inhibitor of a broad spectrum of 3-lactamase enzymes,
particularly those of Ambler classes A and C, including the Klebsiella pneumoniae
carbapenemase (KPC) enzymes.[1] When co-administered with a [3-lactam antibiotic, such as
meropenem, vaborbactam restores its activity against many clinically significant resistant
Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical
structure and synthesis of vaborbactam, tailored for professionals in the fields of chemistry

and drug development.

Chemical Structure

Vaborbactam possesses a unique cyclic boronic acid pharmacophore. Its chemical identity is
well-defined by the following identifiers:
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Identifier Value

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-

UPAC Name ylacetyl)amino]oxaborinan-6-yllacetic acid
CAS Number 1360457-46-0

Molecular Formula C12H16BNOsS

Molecular Weight 297.14 g/mol

SMILES 0O=C(O)C[C@H]1CC--INVALID-LINK--OB10O

2D Chemical Structure of Vaborbactam

le.VVaborbactam Chemical Structure

Synthesis of Vaborbactam

The synthesis of vaborbactam is a multi-step process, with a key transformation being the
Matteson reaction to create the chiral a-chloroboronic ester intermediate. A notable
advancement in the production of vaborbactam has been the development of a continuous
flow process for this critical step, which overcomes the challenges of handling unstable
intermediates at cryogenic temperatures in traditional batch manufacturing.

Key Synthetic Intermediates and Overall Strategy

The synthesis of vaborbactam can be conceptually divided into the formation of key chiral
building blocks and their subsequent coupling and cyclization. A representative synthetic
approach is outlined in the workflow diagram below.
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Synthetic Workflow of Vaborbactam
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Caption: A generalized synthetic workflow for Vaborbactam.
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Experimental Protocols

The following protocols are based on procedures described in the patent literature (WO
2015/171430 Al) and publications on its process development.

Continuous Flow Matteson Reaction for the Synthesis of the a-Chloroboronic Ester
Intermediate

This key step involves the reaction of a boronic ester with dichloromethyllithium, generated in
situ, followed by a rearrangement. The use of a continuous flow setup is crucial for managing
the unstable lithium carbenoid intermediate at low temperatures.

e Reactor Setup: A microreactor system composed of multiple mixing points and residence
time loops maintained at specific temperatures.

e Reagent Streams:

[¢]

Stream 1: A solution of the starting boronic ester in an appropriate solvent (e.g., THF).

Stream 2: A solution of dichloromethane in THF.

[e]

o

Stream 3: A solution of n-butyllithium in hexanes.

Stream 4: A solution of zinc chloride in THF.

[¢]

e Procedure:

o The reactor coils are pre-cooled to the required temperatures, typically between -70 °C
and -95 °C for the initial steps.

o Stream 2 (dichloromethane) and Stream 3 (n-butyllithium) are continuously pumped and
mixed at the first mixing point to generate dichloromethyllithium. The residence time in this
section is kept very short to minimize decomposition.

o The stream containing the in-situ generated dichloromethyllithium is then immediately
mixed with Stream 1 (boronic ester) at a second mixing point.
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o The reaction mixture flows through a residence time loop to allow for the formation of the
boronate "ate" complex.

o This is followed by mixing with Stream 4 (zinc chloride) in a quench loop reactor, which is
maintained at a slightly higher temperature (e.g., -30 to -50 °C), to facilitate the 1,2-
metallate rearrangement to the desired a-chloroboronate with high diastereoselectivity.

o The output stream is collected in a receiving vessel for further processing.
Subsequent Transformation to Vaborbactam

Following the Matteson reaction, the synthesis proceeds through a series of standard organic
transformations:

Azide Displacement: The a-chloro group is displaced with an azide, typically using sodium
azide in a suitable solvent like DMF.

Reduction to Amine: The azide is reduced to the corresponding primary amine. This can be
achieved through various methods, such as catalytic hydrogenation (e.g., Hz2, Pd/C) or using
a reducing agent like triphenylphosphine followed by hydrolysis.

Amide Coupling: The resulting amine is coupled with 2-thiopheneacetic acid to form the
amide bond. Standard peptide coupling reagents such as 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt)
are commonly employed.

Cyclization and Deprotection: The final step involves the deprotection of any protecting
groups and cyclization to form the oxaborinane ring. This is typically achieved under acidic
conditions, which facilitates the removal of protecting groups and promotes the
intramolecular condensation to yield vaborbactam.

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of
vaborbactam. It is important to note that yields can vary depending on the specific conditions
and scale of the reaction.
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Reaction Step

Starting Material

Product

Typical Yield (%)

Matteson Reaction

(Continuous Flow)

Boronic Ester

o-Chloroboronic Ester

~97%

Azide Displacement

a-Chloroboronic Ester

a-Azido Boronic Ester

High

Amide Coupling

Chiral Amine

Intermediate

Amide Intermediate

Good to Excellent

Cyclization/Deprotecti

on

Amide Intermediate

Vaborbactam

Good

Mechanism of Action

Vaborbactam exerts its inhibitory effect on [3-lactamase enzymes through a covalent, yet

reversible, interaction with the active site serine residue. The boron atom in vaborbactam is

key to this mechanism.
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Mechanism of Vaborbactam Inhibition of Serine [3-Lactamase
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Caption: The inhibitory pathway of Vaborbactam on serine -lactamases.
The interaction proceeds as follows:

« Initial Binding: Vaborbactam initially binds non-covalently to the active site of the 3-

lactamase.

o Covalent Adduct Formation: The hydroxyl group of the catalytic serine residue in the
enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of
vaborbactam. This forms a stable, tetrahedral covalent adduct. This adduct mimics the
transition state of the normal substrate hydrolysis, effectively blocking the enzyme's activity.
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» Reversibility: Unlike some other 3-lactamase inhibitors that form irreversible acyl-enzyme
intermediates, the bond between vaborbactam and the serine residue is reversible, allowing
the enzyme to eventually return to its active state if the inhibitor is removed.

Conclusion

Vaborbactam represents a significant advancement in the fight against antibiotic resistance.
Its novel cyclic boronic acid structure and potent mechanism of action make it a valuable
partner for 3-lactam antibiotics. The development of a continuous flow synthesis for a key
intermediate highlights the application of modern process chemistry in enabling the efficient
and safe production of complex pharmaceutical agents. This guide provides a foundational
understanding of the chemical and synthetic aspects of vaborbactam for researchers and
professionals dedicated to the discovery and development of new anti-infective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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